1-(Benzylamino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile
Description
1-(Benzylamino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound belonging to the class of heterocyclic compounds. This compound features a benzimidazole core fused with a pyridine ring, which is further substituted with benzylamino, methyl, and octyl groups. The presence of these diverse functional groups imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research .
Properties
IUPAC Name |
1-(benzylamino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4/c1-3-4-5-6-7-11-16-23-21(2)24(19-29)28-31-25-17-12-13-18-26(25)32(28)27(23)30-20-22-14-9-8-10-15-22/h8-10,12-15,17-18,30H,3-7,11,16,20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQXUCGHJQUXRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzylamino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of 2-aminobenzimidazole with an appropriate aldehyde to form an intermediate Schiff base, which is then cyclized under acidic or basic conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzylamino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(Benzylamino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 1-(Benzylamino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
- 1-(Benzylamino)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 1-(Benzylamino)-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 2-Benzyl-1-(benzylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Comparison: Compared to similar compounds, 1-(Benzylamino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile exhibits unique properties due to the presence of the octyl group, which may enhance its lipophilicity and membrane permeability. This can result in improved biological activity and better pharmacokinetic properties .
Biological Activity
1-(Benzylamino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile is a compound belonging to the benzimidazole class, which has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of benzimidazole derivatives typically involves various methods such as cyclization reactions and the use of metal catalysts. The structural framework of this compound is characterized by the presence of a pyrido-benzimidazole core, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was shown to induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways .
Tyrosinase Inhibition
This compound has also been evaluated for its ability to inhibit tyrosinase, an enzyme critical in melanin production. In cell-based experiments using B16F10 cells, it effectively inhibited melanin production by targeting intracellular tyrosinase activity. The mechanism behind this involves competitive inhibition, as evidenced by kinetic studies using Lineweaver–Burk plots .
Antioxidant Properties
The antioxidant capacity of this compound was assessed through various assays measuring its ability to scavenge free radicals. Results indicated significant radical scavenging activity comparable to established antioxidants like vitamin C .
Case Study 1: Anticancer Efficacy
In a study examining the effects of benzimidazole derivatives on human cancer cell lines, this compound demonstrated IC50 values below 20 µM across multiple tested lines (e.g., MCF-7 and HepG2). The compound's efficacy was attributed to its ability to disrupt cellular signaling pathways involved in proliferation and survival.
Case Study 2: Anti-Melanogenic Effects
Another investigation focused on the anti-melanogenic effects of this compound in melanocytes. Treatment with varying concentrations resulted in a dose-dependent decrease in melanin synthesis, with optimal inhibition observed at concentrations around 10 µM. This suggests potential applications in treating hyperpigmentation disorders .
Data Tables
| Activity | IC50 Value (µM) | Test System |
|---|---|---|
| Anticancer Activity | <20 | MCF-7, HepG2 |
| Tyrosinase Inhibition | 10 | B16F10 Cells |
| Antioxidant Activity | Comparable to 20 | DPPH Scavenging Assay |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
